Pentagestrone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentagestrone is synthesized through the cyclopentyl enol etherification of 17α-hydroxyprogesterone . The reaction involves the use of cyclopentanol and an acid catalyst to form the enol ether linkage at the 3-position of the steroid nucleus.
Industrial Production Methods: Industrial production of this compound acetate involves the acetylation of this compound using acetic anhydride in the presence of a base such as pyridine . This process yields the acetate ester, which is then purified and formulated for clinical use.
Chemical Reactions Analysis
Types of Reactions: Pentagestrone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are used for substituting hydroxyl groups with halogens.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal transformations and reactions.
Biology: Investigated for its role in modulating hormonal pathways and reproductive functions.
Medicine: Explored for its potential use in treating hormonal disorders and as a component in contraceptive formulations.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
Mechanism of Action
Pentagestrone exerts its effects by binding to progesterone receptors in target tissues . This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes, including the menstrual cycle and pregnancy maintenance. The molecular targets include the progesterone receptor and associated signaling pathways .
Comparison with Similar Compounds
Quingestrone: Another 17α-hydroxyprogesterone derivative with similar properties.
Dydrogesterone: A close analogue of progesterone with pure progestogenic activity.
Uniqueness: Pentagestrone is unique due to its cyclopentyl enol ether structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other progestins . This structural feature influences its binding affinity to progesterone receptors and its metabolic stability.
Properties
CAS No. |
7001-56-1 |
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Molecular Formula |
C26H38O3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1-[(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C26H38O3/c1-17(27)26(28)15-12-23-21-9-8-18-16-20(29-19-6-4-5-7-19)10-13-24(18,2)22(21)11-14-25(23,26)3/h8,16,19,21-23,28H,4-7,9-15H2,1-3H3/t21-,22+,23+,24+,25+,26+/m1/s1 |
InChI Key |
RBFQPFFCDLXWQK-UXUCURBISA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)O |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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